1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone
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Overview
Description
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a tosyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the inflammatory response.
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .
Cellular Effects
For example, some benzothiazole derivatives have shown anti-inflammatory properties .
Molecular Mechanism
Benzothiazole derivatives have been found to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been studied for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone in animal models have not been reported. Benzothiazole derivatives have been studied in animal models for their therapeutic effects and toxicity .
Metabolic Pathways
Benzothiazole derivatives have been found to interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels .
Transport and Distribution
Benzothiazole derivatives have been studied for their interactions with transporters and binding proteins .
Subcellular Localization
Benzothiazole derivatives have been studied for their effects on the activity and function of various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone typically involves multiple steps
Benzothiazole Core Formation: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Piperazine Introduction: The benzothiazole intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzothiazole.
Tosylation: Finally, the piperazine-substituted benzothiazole is reacted with tosyl chloride in the presence of a base, such as triethylamine, to introduce the tosyl group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced derivatives of the benzothiazole ring.
Substitution: Substituted derivatives with different functional groups replacing the tosyl group.
Scientific Research Applications
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share the benzothiazole and piperazine moieties but differ in their substituents.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: Similar structure with a morpholine ring instead of piperazine.
Uniqueness
1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S2/c1-14-3-5-15(6-4-14)31(27,28)13-18(26)24-9-11-25(12-10-24)21-23-19-17(29-2)8-7-16(22)20(19)30-21/h3-8H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLZYBZCIVLOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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